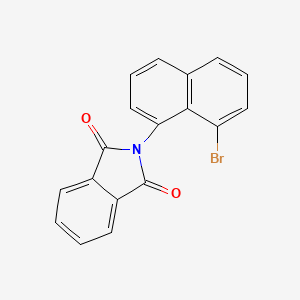
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to an isoindole dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 8-bromonaphthalene with isoindole derivatives under specific conditions. One common method involves the use of a solvent such as chloroform (CHCl3) and a catalyst like concentrated sulfuric acid (H2SO4) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using reagents like sodium hydride (NaH) or benzyl bromide.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions
Sodium Hydride (NaH): Used for deprotonation and substitution reactions.
Benzyl Bromide: Utilized in substitution reactions to introduce benzyl groups.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
科学的研究の応用
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
8-Bromonaphthalen-1-ylmethanol: A related compound with a hydroxyl group instead of the isoindole dione structure.
2-(8-Bromonaphthalen-1-yl)acetonitrile: Another similar compound with a nitrile group.
Uniqueness
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
111853-59-9 |
|---|---|
分子式 |
C18H10BrNO2 |
分子量 |
352.2 g/mol |
IUPAC名 |
2-(8-bromonaphthalen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H10BrNO2/c19-14-9-3-5-11-6-4-10-15(16(11)14)20-17(21)12-7-1-2-8-13(12)18(20)22/h1-10H |
InChIキー |
SSIZVSJPFJMQPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
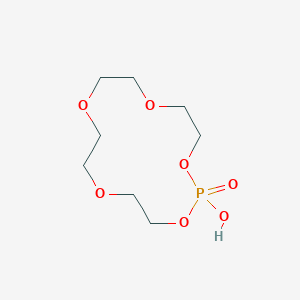
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
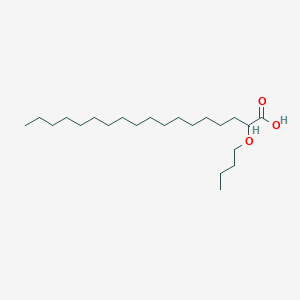
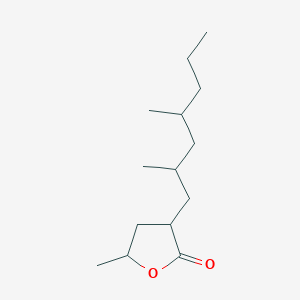
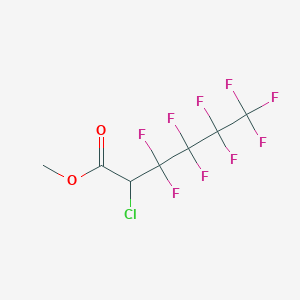
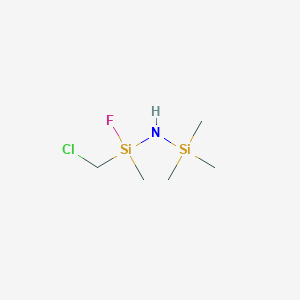
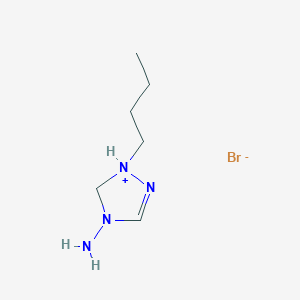
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
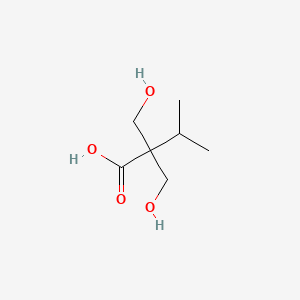
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
